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Compound of Interest

Compound Name:
2-(2-

Methoxyphenyl)ethanimidamide

CAS No.: 915922-03-1

Cat. No.: B1498758 Get Quote

Synthesis, Properties, and Application in
Heterocyclic Chemistry[1]
Executive Summary
2-(2-Methoxyphenyl)ethanimidamide (also known as 2-(2-methoxyphenyl)acetamidine) is a

critical amidine intermediate used primarily in the synthesis of nitrogen-containing heterocycles.

[1] While the meta- (CAS 6487-98-5) and para- (CAS 6487-90-7) isomers are commercially

established, the ortho- isomer is frequently generated in situ or synthesized on-demand due to

its specific steric and electronic profile.[1]

This guide details the technical specifications, synthesis from its nitrile precursor (CAS 7035-

03-2), and its utility as a pharmacophore building block for GPCR ligands and kinase inhibitors.

[1]

Chemical Identity & Core Specifications[1][2][3]
The compound is rarely isolated as a free base due to stability issues; it is predominantly

handled as the hydrochloride salt.
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Property Detail

Systematic Name 2-(2-Methoxyphenyl)ethanimidamide

Common Synonyms
2-(2-Methoxyphenyl)acetamidine; o-

Methoxybenzylamidine

Molecular Formula C₉H₁₂N₂O (Free base) / C₉H₁₃ClN₂O (HCl salt)

Molecular Weight
164.21 g/mol (Free base) / 200.67 g/mol (HCl

salt)

Precursor CAS 7035-03-2 (2-Methoxybenzyl cyanide)

Analogous CAS m-isomer: 6487-98-5; p-isomer: 6487-90-7

Solubility
Soluble in water, MeOH, EtOH (HCl salt);

Insoluble in Et₂O

Stability
Hygroscopic (HCl salt); Free base hydrolyzes

rapidly to amide

Synthesis Pathway: The Pinner Reaction
The most robust method for synthesizing 2-(2-methoxyphenyl)ethanimidamide is the Pinner

synthesis, converting the commercially available nitrile to the amidine via an imidate ester

intermediate.[1]

3.1. Reaction Mechanism
The synthesis proceeds in two distinct steps:[1][2]

Acid-Catalyzed Alcoholysis: The nitrile reacts with dry HCl and an alcohol (methanol or

ethanol) to form the imidate ester hydrochloride.[1]

Ammonolysis: The imidate ester is treated with ammonia (anhydrous or alcoholic) to yield the

amidine hydrochloride.[1][2]

3.2. Visualization of Synthesis
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Caption: Two-step Pinner synthesis converting 2-methoxybenzyl cyanide to the target amidine.

3.3. Detailed Experimental Protocol
Step 1: Preparation of the Imidate Ester

Dissolve 2-methoxybenzyl cyanide (14.7 g, 100 mmol) in anhydrous methanol (50 mL) and

diethyl ether (50 mL).

Cool the solution to 0°C in an ice-salt bath.

Bubble dry HCl gas through the solution for 2-3 hours until saturation. Critical: Exclude

moisture strictly to prevent hydrolysis to the amide.

Seal the flask and store at 4°C for 24–48 hours. A white precipitate (imidate ester HCl)

typically crystallizes.[1]

Filter the solid, wash with cold dry ether, and dry under vacuum.

Step 2: Conversion to Amidine

Suspend the imidate ester salt (10 mmol) in anhydrous methanol (20 mL).

Add a solution of 7N NH₃ in methanol (excess, ~30 mmol) dropwise at 0°C.

Allow the mixture to warm to room temperature and stir for 12–18 hours.

Concentrate the solvent under reduced pressure.[1]
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Recrystallize the residue from ethanol/ether to obtain 2-(2-methoxyphenyl)ethanimidamide
hydrochloride.[1]

Applications in Drug Discovery
This amidine is a "two-carbon" linker pharmacophore often used to construct fused

heterocycles.[1] The ortho-methoxy group provides steric bulk and a hydrogen-bond acceptor

site, influencing the binding affinity in the target pocket.[1]

4.1. Heterocycle Construction
The amidine moiety reacts with 1,3-dicarbonyls or

-unsaturated ketones to form pyrimidines, or with

-haloketones to form imidazoles.[1]

Example: Synthesis of 2-Substituted Pyrimidines A common workflow involves condensing the

amidine with a

-keto ester to form a pyrimidinone scaffold, a frequent motif in kinase inhibitors.[1]

2-(2-Methoxyphenyl)-
ethanimidamide

Condensation
Intermediate

+ NaOEt/EtOH
Reflux

Ethyl Acetoacetate
(1,3-Dicarbonyl)

2-(2-Methoxybenzyl)-
6-methylpyrimidin-4-ol

- H2O, - EtOH
Cyclization

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1498758?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methoxyphenyl_acetonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methoxyphenyl_acetonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methoxyphenyl_acetonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methoxyphenyl_acetonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methoxyphenyl_acetonitrile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1498758?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Cyclocondensation of the amidine with a beta-keto ester to yield a pyrimidine scaffold.

[1]

4.2. Structural Activity Relationship (SAR)[1]
Steric Occlusion: The ortho-methoxy group restricts rotation around the benzylic bond,

potentially locking the molecule in a bioactive conformation.

Electronic Effect: The electron-donating methoxy group increases electron density on the

phenyl ring, which can modulate

stacking interactions in the receptor binding site.

Handling, Stability, and Safety
Hazard Class Description Mitigation

Hygroscopicity

The HCl salt absorbs

atmospheric moisture, leading

to hydrolysis.[1]

Store in a desiccator under

Argon/Nitrogen at -20°C.

Irritancy
Causes skin (H315) and eye

(H319) irritation.[1]

Wear nitrile gloves and safety

goggles.[1] Handle in a fume

hood.

Incompatibility

Strong oxidizing agents;

Strong bases (liberates

unstable free base).[1]

Avoid mixing with hydroxides

unless immediately reacting.[1]

Self-Validating Stability Check:

Proton NMR (DMSO-d₆): Look for the characteristic methylene singlet (

ppm) and the amidine protons (

ppm, broad).[1]
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Impurity Check: If hydrolysis occurs, a new peak for the amide (N-(2-

methoxyphenyl)acetamide or similar degradation) will appear, and the amidine N-H signals

will diminish.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. (2-Methoxyphenyl)acetonitrile | C9H9NO | CID 81496 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. Acetamidine hydrochloride - Wikipedia [en.wikipedia.org]

To cite this document: BenchChem. [Technical Guide: 2-(2-Methoxyphenyl)ethanimidamide].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1498758#2-2-methoxyphenyl-ethanimidamide-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Methoxyphenyl_acetonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methoxyphenyl_acetonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methoxyphenyl_acetonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/81496
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methoxyphenyl_acetonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methoxyphenyl_acetonitrile
https://www.benchchem.com/product/b1498758?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methoxyphenyl_acetonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methoxyphenyl_acetonitrile
https://en.wikipedia.org/wiki/Acetamidine_hydrochloride
https://www.benchchem.com/product/b1498758#2-2-methoxyphenyl-ethanimidamide-cas-number
https://www.benchchem.com/product/b1498758#2-2-methoxyphenyl-ethanimidamide-cas-number
https://www.benchchem.com/product/b1498758#2-2-methoxyphenyl-ethanimidamide-cas-number
https://www.benchchem.com/product/b1498758#2-2-methoxyphenyl-ethanimidamide-cas-number
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1498758?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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